molecular formula C21H22N4O5S B2490685 ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate CAS No. 946210-05-5

ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2490685
CAS No.: 946210-05-5
M. Wt: 442.49
InChI Key: OOHNACQUNJXTPM-UHFFFAOYSA-N
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Description

Ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core, a benzoate ester, and a sulfanylacetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine ring system.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated intermediate.

    Acetamido Linkage Formation: This step involves the reaction of the sulfanyl intermediate with an acetamido derivative under mild conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrido[2,3-d]pyrimidine core can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

Ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for constructing diverse chemical structures.

    Material Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfanyl and acetamido groups enhance binding affinity and specificity, while the ester group facilitates cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[2-({1,3,6-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate: This compound is unique due to its specific combination of functional groups and structural features.

    Other Pyrido[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as methyl or ethyl groups, can exhibit different biological activities and properties.

    Benzoate Esters: Compounds with similar ester groups but different core structures, such as benzoic acid derivatives, can have varying reactivity and applications.

Uniqueness

This compound is unique due to its specific combination of a pyrido[2,3-d]pyrimidine core, a sulfanylacetamido linkage, and a benzoate ester. This combination provides a versatile platform for developing new compounds with tailored properties and applications.

Properties

IUPAC Name

ethyl 2-[[2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-5-30-20(28)13-8-6-7-9-14(13)23-15(26)11-31-17-12(2)10-22-18-16(17)19(27)25(4)21(29)24(18)3/h6-10H,5,11H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHNACQUNJXTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=C3C(=NC=C2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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